molecular formula C9H8N2O3 B13248666 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

Cat. No.: B13248666
M. Wt: 192.17 g/mol
InChI Key: GENAXBHBVTUACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-4-carboxylic acid.

    Substitution Reaction:

    Amination: The ester is then hydrolyzed back to the carboxylic acid, and the amino group is introduced at the 3-position using an appropriate amination reagent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced analogs with hydrogenated pyridine rings or carboxylic acids converted to alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yloxy group can facilitate interactions with hydrophobic pockets, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the prop-2-yn-1-yloxy and amino groups, making it less versatile in terms of chemical reactivity.

    3-Aminopyridine-4-carboxylic acid: Similar but lacks the prop-2-yn-1-yloxy group, which can affect its binding properties and reactivity.

    3-[(Prop-2-yn-1-yloxy)amino]benzoic acid: Similar structure but with a benzene ring instead of a pyridine ring, which can influence its electronic properties and reactivity.

Uniqueness: The presence of both the prop-2-yn-1-yloxy group and the amino group at specific positions on the pyridine ring makes 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid unique. This combination of functional groups provides a versatile platform for further chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-(prop-2-ynoxyamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-5-14-11-8-6-10-4-3-7(8)9(12)13/h1,3-4,6,11H,5H2,(H,12,13)

InChI Key

GENAXBHBVTUACU-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.